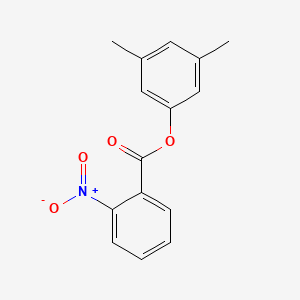
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine, also known as BEMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEMT is a triazole derivative that has been synthesized for its potential use as a pharmacological agent.
Wirkmechanismus
The mechanism of action of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine is not fully understood. However, studies have shown that N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine inhibits the activity of certain enzymes that are essential for the growth and survival of fungi, bacteria, and cancer cells. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has also been found to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has been found to have various biochemical and physiological effects. Studies have shown that N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine inhibits the growth of fungi and bacteria by disrupting their cell walls and membranes. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has also been found to induce oxidative stress in cancer cells, leading to their death. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has several advantages for lab experiments. It is easy to synthesize and purify, making it a suitable compound for further research. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has also been found to have low toxicity, making it a safe compound to work with. However, N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has certain limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine also has limited stability, which can affect its efficacy in experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine. One potential direction is to explore its potential use as an antifungal and antibacterial agent. Another direction is to investigate its potential use as an anti-inflammatory agent. Further research can also be conducted to elucidate the mechanism of action of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine. Additionally, studies can be conducted to improve the solubility and stability of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine, making it a more effective compound for in vivo experiments.
Conclusion:
In conclusion, N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine is a chemical compound that has potential applications in various fields. Its synthesis method is simple and efficient, making it a suitable compound for further research. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has been found to have antifungal, antibacterial, and anticancer properties, and it has potential use as an anti-inflammatory agent. However, N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has certain limitations for lab experiments, such as poor solubility and limited stability. Further research can be conducted to explore its potential applications and to improve its efficacy in experiments.
Synthesemethoden
The synthesis of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine involves the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with hydrazine hydrate and triethyl orthoformate. The reaction is carried out in the presence of glacial acetic acid and the resulting product is purified using column chromatography. The obtained product is N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine, which is a white crystalline powder. The synthesis method of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine is simple and efficient, making it a suitable compound for further research.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has been extensively studied for its potential pharmacological applications. Studies have shown that N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has antifungal, antibacterial, and anticancer properties. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has also been found to have potential use as an anti-inflammatory agent. The compound has been tested against various strains of fungi and bacteria, and it has shown promising results. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has also been tested against various cancer cell lines, and it has been found to have cytotoxic effects on these cells.
Eigenschaften
IUPAC Name |
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4O2/c1-3-19-11-9(13)4-8(5-10(11)18-2)6-14-12-15-7-16-17-12/h4-5,7H,3,6H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNAMNLZLTYXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)CNC2=NC=NN2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)
![5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)

![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)


![1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853697.png)
![2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5853698.png)
![N-(4-ethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5853712.png)

![N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5853726.png)

![4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)
